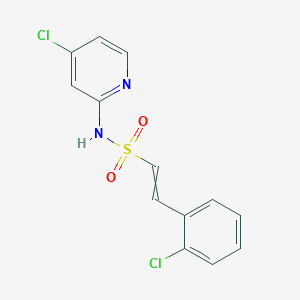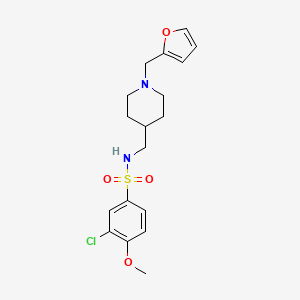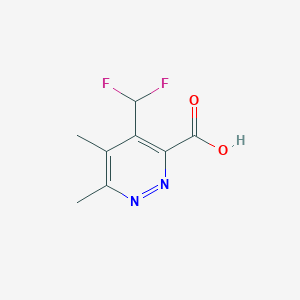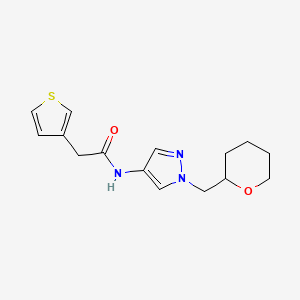
2-(2-chlorophenyl)-N-(4-chloropyridin-2-yl)ethene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(4-chloropyridin-2-yl)ethene-1-sulfonamide is a useful research compound. Its molecular formula is C13H10Cl2N2O2S and its molecular weight is 329.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Antiviral Activity
Starting from 4-chlorobenzoic acid, a study explored the synthesis of new sulfonamide derivatives, focusing on their antiviral activity against tobacco mosaic virus. This process, involving esterification, hydrazination, salt formation, cyclization, and conversion into sulfonyl chloride, led to the creation of N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. These compounds were tested for their bioactivity, with some showing potential antiviral properties (Chen et al., 2010).
Protective Groups in Organic Synthesis
Research on the application of the 2-(4-methylphenylsulfonyl)ethenyl (tosvinyl, Tsv) group for protecting NH groups in various compounds, including imides and azinones, has been significant. This study demonstrated how Tsv-protected derivatives could be obtained through conjugate addition to tosylacetylene, showcasing a method to control the stereochemistry of the double bond. The stability of these groups under different conditions and their removal via conjugate addition-elimination mechanism were highlighted, providing insights into the versatility of sulfonamide derivatives in organic synthesis (Petit et al., 2014).
Anticancer and Antimicrobial Agents
A study focused on synthesizing novel sulfonamides with pyridine and evaluating their efficacy as anticancer and antimicrobial agents. The synthesis process involved interacting with different aldehydes and reaction with malononitrile and ethyl cyanoacetate, leading to compounds showing promising activity against cancer cell lines and gram-negative bacteria. This research illustrates the potential of sulfonamide derivatives in developing new therapeutic agents (Debbabi et al., 2017).
Antimycobacterial Agents
Another study introduced sulfonamide derivatives as potent inhibitors for beta-carbonic anhydrases from Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents. These compounds exhibited excellent inhibitory activity, with several being subnanomolar inhibitors, suggesting a new avenue for antimycobacterial drug development with an alternate mechanism of action (Güzel et al., 2009).
Corrosion Inhibition
Research on 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) and N-(Isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide (TSM) as corrosion inhibitors for mild steel in sulfuric acid medium has been significant. The study demonstrated the efficiency of these compounds as corrosion inhibitors, their adsorption behavior, and their potential for practical applications in protecting metal surfaces (Sappani & Karthikeyan, 2014).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-(4-chloropyridin-2-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c14-11-5-7-16-13(9-11)17-20(18,19)8-6-10-3-1-2-4-12(10)15/h1-9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOKCQCAXKJQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=NC=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)


![11-(3,4-dichlorophenyl)-4-methyl-6-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2508586.png)
![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)


![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508597.png)
![4-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE](/img/structure/B2508599.png)
![1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2508600.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2508603.png)

![2-(ethylsulfanyl)-N-({4-oxo-3-[2-(pyrrolidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)benzamide](/img/structure/B2508605.png)
![N-(2,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2508606.png)
